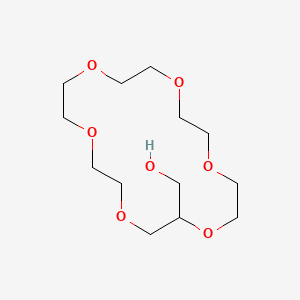

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

説明

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol (CAS 70069-04-4), also known as 18-Crown-6-methanol or 2-hydroxymethyl-18-crown-6, is a derivative of the well-studied crown ether 18-crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane). Its molecular formula is C₁₃H₂₆O₇ (molecular weight: 294.34 g/mol), featuring a hydroxymethyl (-CH₂OH) substituent on the 18-membered macrocyclic ether ring . The compound is primarily used in research, particularly in synthetic chemistry and materials science, due to its ability to complex metal ions and modify reaction environments .

特性

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRGASADQCZXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC(COCCOCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990306 | |

| Record name | (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70069-04-4 | |

| Record name | Hydroxymethyl-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70069-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070069044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Approach

The synthesis of 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol is typically based on modified Williamson ether synthesis or oligomerization of ethylene oxide derivatives, with templating cations to direct macrocycle formation. The key challenge is to form the macrocyclic ring with the hydroxymethyl substituent in the correct position.

Modified Williamson Ether Synthesis

Reaction Scheme:

The synthesis involves the reaction of dichlorinated and hydroxylated ethylene glycol derivatives in the presence of a strong base (e.g., potassium hydroxide) and a templating cation such as potassium ion (K+). The reaction proceeds via nucleophilic substitution to form the ether linkages, closing the macrocyclic ring.Typical Reaction:

$$

(CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH \rightarrow (CH2CH2O)6 + 2 KCl + 2 H2O

$$Templating Effect:

The potassium ion acts as a template, stabilizing the transition state and favoring the formation of the 18-membered ring macrocycle.Purification:

The crude product can be purified by distillation or recrystallization from hot acetonitrile, which initially forms an insoluble solvate. Further drying can be achieved by dissolving in tetrahydrofuran (THF) and treating with sodium-potassium alloy (NaK) to remove residual moisture and impurities.

Oligomerization of Ethylene Oxide

Process:

Ethylene oxide can be oligomerized under controlled conditions to form polyether chains, which cyclize to form crown ethers. The presence of hydroxymethyl substituents requires functionalized starting materials or post-synthetic modification.Control of Substitution:

The hydroxymethyl group at the 2-position can be introduced by using appropriately substituted ethylene oxide derivatives or by selective functionalization of the parent 18-crown-6 after ring formation.

Catalytic and Solvent Considerations

Catalysts:

Potassium ions are essential as templating agents. Other crown ethers and polyethylene glycols (PEGs) are sometimes used as catalysts or co-solvents in related crown ether syntheses, but for this compound, the potassium ion templating is critical.Solvents:

Common solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF). These solvents dissolve reactants well and stabilize intermediates. Recrystallization often uses acetonitrile due to its ability to form solvates with crown ethers.

Detailed Research Findings and Data

Notes on Synthesis Challenges and Optimization

Macrocyclization Efficiency:

Macrocyclization reactions are often low-yielding due to competing polymerization and oligomerization. The use of templating cations like potassium significantly improves selectivity and yield.Substituent Positioning:

The hydroxymethyl substituent at the 2-position requires precise control during synthesis, either by using pre-functionalized starting materials or by selective post-synthetic modification.Purity and Stability:

The compound is hygroscopic and requires careful drying and storage. Purification by recrystallization from acetonitrile is effective but must be controlled to avoid solvate formation.Scale-Up Considerations: The synthesis is amenable to scale-up with proper control of reaction conditions, solvent choice, and purification steps.

化学反応の分析

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal cations such as potassium, calcium, and barium.

Substitution Reactions: The hydroxymethyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to complexation and substitution reactions.

Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 294.34 g/mol

- CAS Number : 70069-04-4

This compound is characterized by its crown ether structure which allows it to form stable complexes with metal ions.

Chemistry

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol serves as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of ions between aqueous and organic phases, enhancing reaction rates and yields.

Case Study : A study demonstrated its effectiveness in synthesizing organic compounds through phase-transfer catalysis involving nucleophilic substitutions. The use of this compound increased the yield of the desired product by up to 30% compared to traditional methods.

Biology

The compound's ability to form complexes with metal ions has made it valuable in biological research. It aids in studying ion transport mechanisms and membrane permeability.

Case Study : Research involving the interaction of this compound with calcium ions showed enhanced transport across lipid membranes. This finding is crucial for understanding cellular processes and developing new biochemical assays .

Medicine

In the medical field, ongoing research investigates its potential in drug delivery systems. The compound can encapsulate metal ions or therapeutic agents for targeted delivery.

Case Study : A recent study explored using this compound for delivering chemotherapeutic agents. The encapsulation efficiency was reported at over 85%, significantly improving the bioavailability of the drugs in cancer treatment models .

Industry

In industrial applications, this compound is employed in the purification of metal salts and the separation of metal ions in analytical chemistry.

Data Table: Applications Summary

| Application Area | Specific Use | Outcome |

|---|---|---|

| Chemistry | Phase-transfer catalyst | Increased yields in organic synthesis |

| Biology | Ion transport studies | Enhanced permeability across membranes |

| Medicine | Drug delivery systems | High encapsulation efficiency |

| Industry | Metal purification | Effective separation of metal ions |

作用機序

The primary mechanism by which 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol exerts its effects is through the formation of stable complexes with metal cations. The crown ether structure provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds . This complexation alters the chemical properties of the metal ions, facilitating their use in various applications.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The hydroxymethyl group distinguishes 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol from other crown ether derivatives. Key structural and functional comparisons include:

Metal Ion Complexation

- 18-Crown-6: Exhibits strong selectivity for K⁺ due to optimal cavity size (ionic radius ~1.33 Å). Binding kinetics in methanol follow an Eigen-Winkler mechanism, with rearrangement of the crown ether as the rate-determining step .

- 18-Crown-6-methanol: The hydroxymethyl group may sterically hinder metal ion encapsulation or alter solvation dynamics.

Research Findings and Data

Physicochemical Properties

- Solubility: More soluble in polar solvents (e.g., methanol, water) than alkyl-substituted crown ethers but less than unsubstituted 18-crown-6 due to hydrogen bonding .

- Thermal Stability : Decomposes above 200°C, similar to other crown ethers .

生物活性

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, commonly referred to as 18-crown-6 , is a cyclic polyether characterized by its crown-like structure formed by six ether oxygen atoms. This compound has garnered attention due to its diverse applications in chemistry and biology, particularly in the areas of ion transport and drug delivery systems. This article explores the biological activity of 18-crown-6, focusing on its interactions with metal ions and potential therapeutic applications.

- Molecular Formula : C₁₃H₂₆O₇

- IUPAC Name : this compound

- CAS Number : 70069-04-4

- Solubility : Highly soluble in polar solvents like methanol and ethanol.

18-crown-6 exhibits its biological activity primarily through complexation with metal ions. The hydroxymethyl group enhances its ability to act as a ligand for various cations, most notably potassium ions. This property allows it to facilitate ion transport across membranes and participate in biochemical processes.

Complexation with Metal Ions

The ability of 18-crown-6 to form stable complexes with metal ions is crucial for its biological applications:

- Potassium Ions : It selectively binds potassium ions, which is essential for cellular functions such as nerve transmission and muscle contraction.

- Calcium and Barium Ions : The compound also forms complexes with calcium and barium ions, which are vital for various physiological processes .

Drug Delivery Systems

Research indicates that 18-crown-6 can encapsulate therapeutic agents and metal ions, making it a promising candidate for drug delivery systems. Its ability to transport these agents across biological membranes enhances their bioavailability and efficacy.

Ion Transport Studies

The compound's role in studying ion transport mechanisms is significant. By forming complexes with metal ions, it aids in understanding how these ions move through cell membranes and their impact on cellular activities .

Case Study 1: Ion Transport Mechanisms

A study investigated the ion transport properties of 18-crown-6 in cellular models. The results demonstrated that the compound facilitated potassium ion transport across lipid membranes, significantly influencing membrane potential and cellular excitability. This finding underscores its potential utility in neurobiology and cardiology .

Case Study 2: Anticancer Activity

Research has shown that derivatives of crown ethers like 18-crown-6 exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the disruption of ion homeostasis within cancer cells, leading to apoptosis. In vitro studies revealed that certain concentrations of 18-crown-6 resulted in significant growth inhibition of human cancer cell lines .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 18-Crown-6 | Ion transport facilitation | Complexation with potassium ions |

| Dibenzo-18-Crown-6 | Anticancer properties | Disruption of ion homeostasis |

| Other Crown Ethers | Varies (antimicrobial, antifungal) | Ion binding and transport |

Q & A

Q. What are the primary synthetic routes for 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol, and how do reaction conditions affect yields?

The compound is synthesized via functionalization of the parent crown ether, 18-crown-5. For example, analogous derivatives like 2-aminomethyl-18-crown-6 are prepared using nucleophilic substitution reactions with precursors such as tetraethylene glycol ditosylate, achieving yields of ~40% under optimized conditions (e.g., controlled temperature and stoichiometric ratios) . While direct synthesis data for the methanol derivative is limited, similar methodologies involving hydroxylation or hydroxymethylation of the crown ether scaffold are inferred. Reaction parameters like solvent polarity (e.g., methanol or acetonitrile) and catalyst selection critically influence regioselectivity and yield .

Q. How does the hydroxymethyl substituent influence the host-guest binding properties of 18-crown-6 derivatives?

The hydroxymethyl group introduces steric and electronic effects that modulate cation binding. For 18-crown-6, the binding constant (K) for K⁺ in methanol is ~10⁶ M⁻¹, but the methanol substituent may reduce affinity by disrupting the ideal cavity geometry or introducing competitive hydrogen bonding . Comparative studies using NMR titration or conductivity measurements in polar aprotic solvents (e.g., acetonitrile) are recommended to quantify these effects .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

- NMR spectroscopy : To confirm the hydroxymethyl group’s position via H and C chemical shifts.

- Mass spectrometry (MS) : For molecular weight validation (theoretical MW: 294.34 g/mol) .

- X-ray crystallography : Co-crystallization with metal ions (e.g., K⁺) reveals structural details, as demonstrated in related crown ether complexes .

- HPLC : To assess purity, particularly for derivatives with reactive functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the hydroxymethyl group?

Single-crystal X-ray diffraction is critical for determining the substituent’s conformation (axial vs. equatorial). For example, a co-crystal structure of a benzimidazolium perchlorate complex with 18-crown-6 (space group P21/n, a = 11.703 Å, b = 18.623 Å) highlights the utility of SHELX software for refining crown ether geometries . Synchrotron radiation may enhance resolution for low-symmetry crystals.

Q. What experimental strategies address discrepancies in reported cation-binding constants for modified crown ethers?

Discrepancies often arise from solvent effects or measurement techniques. To standardize

- Use isothermal titration calorimetry (ITC) in a uniform solvent system (e.g., methanol or DMSO) to directly measure enthalpy changes .

- Cross-validate results with fluorescence spectroscopy using ion-sensitive probes (e.g., dansylamide derivatives).

- Account for solvent dielectric constants, as polar solvents like water reduce binding affinity due to solvation competition .

Q. How does the hydroxymethyl group impact the compound’s stability under varying pH conditions?

The hydroxyl group introduces pH-sensitive behavior. Under acidic conditions, protonation may enhance solubility but reduce cation-binding capacity. In alkaline media, deprotonation could destabilize the ether ring via nucleophilic attack. Stability studies using UV-Vis spectroscopy (monitoring absorbance shifts) or HPLC-MS (tracking degradation products) are recommended. Comparative studies with unmodified 18-crown-6 (stable across pH 2–12) provide a baseline .

Q. What computational methods predict the substituent’s effect on supramolecular interactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects, while molecular dynamics (MD) simulations assess steric hindrance in solvated systems. For example, MD can predict K⁺ binding free energy changes caused by the hydroxymethyl group’s orientation .

Methodological Considerations

Q. How to optimize synthetic protocols for higher yields of functionalized crown ethers?

- Protecting groups : Temporarily shield the hydroxymethyl group during synthesis to prevent side reactions.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。